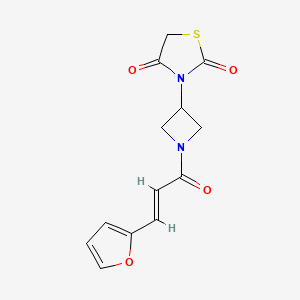

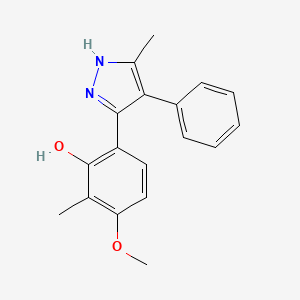

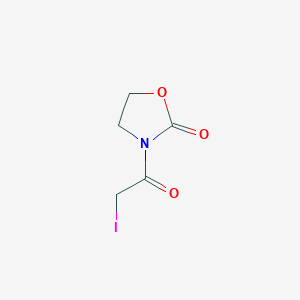

![molecular formula C17H14F3N3O2S B2405530 N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide CAS No. 956754-18-0](/img/structure/B2405530.png)

N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group (-CF3) is a key part of the molecule, contributing to its unique properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to significantly affect the properties of the molecule, including its acidity and basicity .Scientific Research Applications

CRAC Channel Inhibition

Yonetoku et al. (2006) synthesized a series of compounds, including one with a structure similar to the chemical of interest, to identify potent inhibitors of calcium-release-activated calcium (CRAC) channels. The compound showed highly potent and selective CRAC channel inhibitory activity, distinct from voltage-operated calcium (VOC) channels, indicating potential applications in regulating calcium channels in cells (Yonetoku et al., 2006).

Synthesis and Analytical Characterization

McLaughlin et al. (2016) identified and characterized a compound, structurally related to the one , from an internet vendor. They highlighted the importance of accurate identification in research chemicals and discussed the potential for bioisosteric replacement in synthetic cannabinoids (McLaughlin et al., 2016).

Copper(II) Chloride Adducts

Bonacorso et al. (2003) studied compounds with a similar structure, focusing on their reaction with copper(II) chloride. These adducts were examined for their potential as anticancer drugs, with particular attention given to their crystal structure, which is crucial for understanding drug interactions at the molecular level (Bonacorso et al., 2003).

Anti-Inflammatory and Anticancer Properties

Küçükgüzel et al. (2013) synthesized celecoxib derivatives, similar to the chemical , and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They found that these compounds, particularly compound 1a, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Antifungal Activity

Du et al. (2015) synthesized a series of compounds with structures akin to the target chemical and tested their antifungal activity. They found that some of these compounds exhibited moderate to excellent antifungal activities, highlighting their potential use in combating phytopathogenic fungi (Du et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals

Mode of Action

Trifluoromethyl groups are known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound might interact with its targets through a radical mechanism. More detailed information would require further investigation.

Biochemical Pathways

Given the potential radical mechanism of action, it’s possible that the compound could affect various biochemical pathways involving carbon-centered radicals

Result of Action

Given the potential involvement of a radical mechanism of action , it’s possible that the compound could induce various changes at the molecular and cellular level. More detailed information would require further investigation.

properties

IUPAC Name |

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-23-16(25-11-6-3-2-4-7-11)12(14(22-23)17(18,19)20)10-21-15(24)13-8-5-9-26-13/h2-9H,10H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIMQTCCDVBJDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC=CS2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

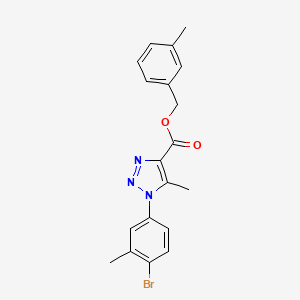

![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)

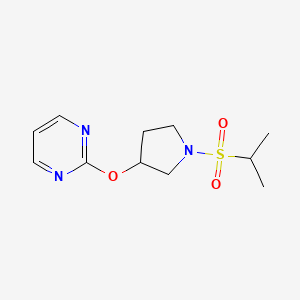

![N-(3-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2405458.png)

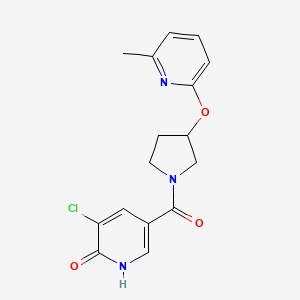

![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2405462.png)

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)